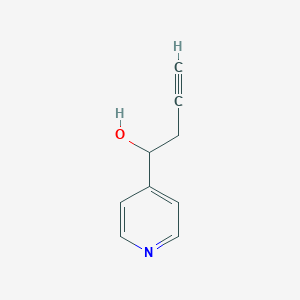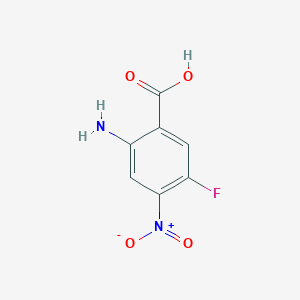
1-(4-Pyridyl)-3-butyn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Pyridyl)-3-butyn-1-ol, also known as PBO, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. PBO is a highly reactive compound that contains both a pyridine ring and an alkyne group, making it an attractive candidate for use in a variety of chemical reactions and processes. In
Mecanismo De Acción
The mechanism of action of 1-(4-Pyridyl)-3-butyn-1-ol is not well understood, but it is believed to be due to its ability to act as a nucleophile and form covalent bonds with other molecules. This compound has been shown to react with a variety of electrophiles, including alkyl halides, aryl halides, and aldehydes, through the formation of a carbon-carbon bond. In addition, this compound has been shown to be an effective catalyst in a number of reactions, including the Sonogashira coupling reaction and the Suzuki-Miyaura cross-coupling reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood, but it is believed to have potential as a therapeutic agent due to its ability to interact with biological systems. This compound has been shown to have anti-tumor activity in a number of cancer cell lines, and has been shown to inhibit the growth of tumor cells in animal models. In addition, this compound has been shown to have antibacterial activity against a number of bacterial strains, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-Pyridyl)-3-butyn-1-ol in lab experiments is its high reactivity and versatility. This compound can be used as a ligand in metal-catalyzed reactions, as a building block in the synthesis of pharmaceuticals and natural products, and as a tool for studying biological systems. In addition, this compound is relatively inexpensive and easy to synthesize, making it an attractive candidate for use in a variety of research applications. However, one of the main limitations of using this compound is its potential toxicity and instability. This compound can be highly reactive and may pose a risk to researchers if not handled properly.
Direcciones Futuras
There are a number of future directions for research on 1-(4-Pyridyl)-3-butyn-1-ol, including its potential use as a therapeutic agent, its role in biological systems, and its applications in materials science. One area of research is the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of research is the use of this compound as a tool for studying biological systems, including its use as a fluorescent probe for imaging of cells and tissues. Finally, this compound has potential applications in materials science, including its use as a building block for the synthesis of new materials with unique properties.
Métodos De Síntesis
The synthesis of 1-(4-Pyridyl)-3-butyn-1-ol can be achieved through a variety of methods, including the Sonogashira coupling reaction and the Pd-catalyzed cross-coupling reaction. The Sonogashira coupling reaction involves the reaction of 4-chloropyridine with acetylene in the presence of a palladium catalyst and a copper co-catalyst. The Pd-catalyzed cross-coupling reaction involves the reaction of 4-bromo- or 4-iodopyridine with butyn-1-ol in the presence of a palladium catalyst and a base. Both methods have been shown to be effective in producing high yields of this compound.
Aplicaciones Científicas De Investigación
1-(4-Pyridyl)-3-butyn-1-ol has been used in a variety of scientific research applications, including as a ligand in metal-catalyzed reactions, as a building block in the synthesis of pharmaceuticals and natural products, and as a tool for studying biological systems. This compound has been shown to be an effective ligand in a number of metal-catalyzed reactions, including the Suzuki-Miyaura cross-coupling reaction and the Heck reaction. In addition, this compound has been used as a building block in the synthesis of a number of natural products and pharmaceuticals, including the anti-cancer agent (-)-actinophyllic acid and the anti-tumor agent (-)-cylindrocyclophanes. Finally, this compound has been used as a tool for studying biological systems, including its use as a fluorescent probe for imaging of cells and tissues.
Propiedades
Número CAS |
184827-11-0 |
|---|---|
Fórmula molecular |
C9H9NO |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
1-pyridin-4-ylbut-3-yn-1-ol |
InChI |
InChI=1S/C9H9NO/c1-2-3-9(11)8-4-6-10-7-5-8/h1,4-7,9,11H,3H2 |
Clave InChI |
HRMRFTFZGIVTLE-UHFFFAOYSA-N |
SMILES |
C#CCC(C1=CC=NC=C1)O |
SMILES canónico |
C#CCC(C1=CC=NC=C1)O |
Sinónimos |
4-Pyridinemethanol,alpha-2-propynyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)

![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)
![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)






![3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B60347.png)
![(1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine](/img/structure/B60348.png)
